N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H31N3O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.246712621 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiarrhythmic and Cardiovascular Applications
Compounds related to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide have been synthesized and evaluated for their oral antiarrhythmic activity in mice, with flecainide acetate being identified for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Antidementia and Acetylcholinesterase Inhibition
A series of derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting the significance of substituting the benzamide with bulky moieties for increased activity. This research aimed at developing compounds for potential use as antidementia agents (Sugimoto et al., 1990).
Antidepressant/Anxiolytic Research
Novel series of tricyclic benzoxazines, including compounds acting as potent 5-HT(1A/B/D) receptor antagonists, were developed, leading to the selection of GSK588045 for clinical trials aimed at evaluating its potential as a faster-acting antidepressant/anxiolytic with reduced side effects (Bromidge et al., 2010).
Hypolipidemic Activity
Research into [alpha-(heterocyclyl)benzyl]piperazines led to the identification of compounds with significant activity in lowering serum lipid levels, demonstrating the potential for treating hyperlipidemia (Ashton et al., 1984).
Anticancer Research
Synthesis and bioactivity studies of novel benzamides and their metal complexes showed potential for application in treating bone cancer, highlighting the importance of structural modification for enhancing anticancer activity (Lv et al., 2019).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, displaying potent bacterial biofilm and MurB enzyme inhibitory activities, indicating potential for addressing bacterial resistance and infection control (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-26-15-17-27(18-16-26)22-11-9-20(10-12-22)19-25-23(28)24(13-5-6-14-24)21-7-3-2-4-8-21/h2-4,7-12H,5-6,13-19H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWLUWIXABNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.